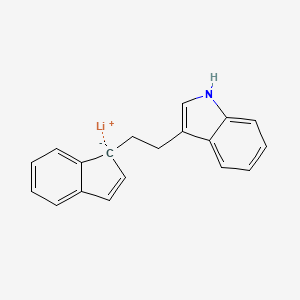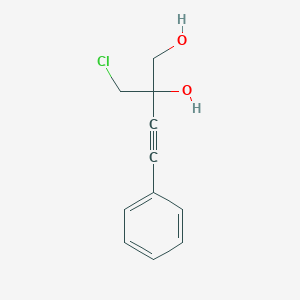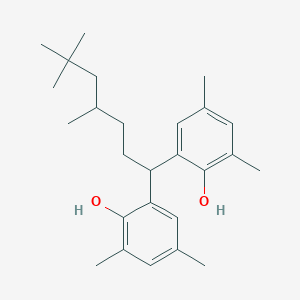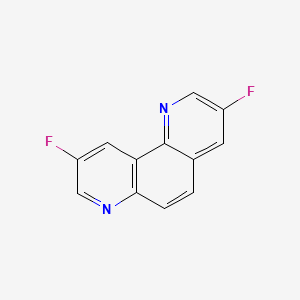
3,9-Difluoro-1,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Difluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are well-known for their coordination chemistry and are widely used as ligands in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Difluoro-1,7-phenanthroline typically involves the direct nucleophilic substitution of 3,9-dichloro-1,7-phenanthroline with a suitable fluorinating agent. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Difluoro-1,7-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coordination Reactions: It can form complexes with metal ions, which is a common application in coordination chemistry.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted phenanthroline derivatives.
Coordination Reactions: Metal-phenanthroline complexes with varying stoichiometries.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.
Applications De Recherche Scientifique
3,9-Difluoro-1,7-phenanthroline has several applications in scientific research:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Mécanisme D'action
The mechanism by which 3,9-Difluoro-1,7-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes. The fluorine atoms can influence the electronic properties of the compound, potentially enhancing its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Difluoro-1,10-phenanthroline: Another fluorinated phenanthroline derivative with similar coordination chemistry properties.
4,7-Dichloro-1,10-phenanthroline: A chlorinated analogue that can undergo similar nucleophilic substitution reactions.
2,9-Dimethyl-1,10-phenanthroline: A methyl-substituted derivative with different steric and electronic properties.
Uniqueness
3,9-Difluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its electronic properties compared to other derivatives. This positioning can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
191861-18-4 |
|---|---|
Formule moléculaire |
C12H6F2N2 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
3,9-difluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H6F2N2/c13-8-3-7-1-2-11-10(12(7)16-6-8)4-9(14)5-15-11/h1-6H |
Clé InChI |
OMYJICXWQGYTMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)F)C3=NC=C(C=C31)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
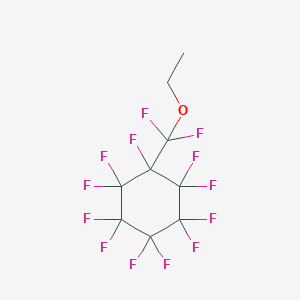
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

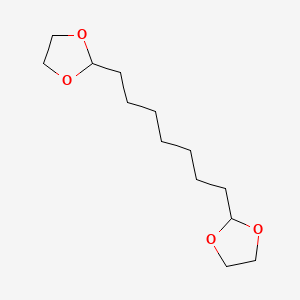

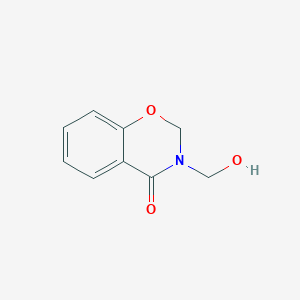
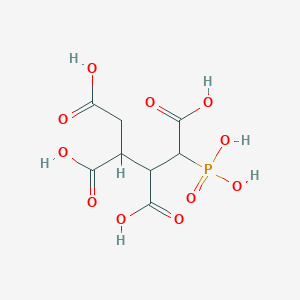
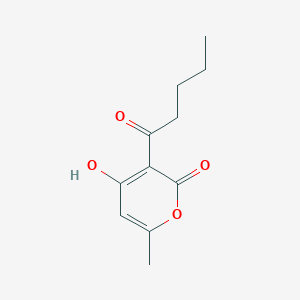
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
